molecular formula C12H10F3NO3S B15158658 1-Phenylpyridin-1-ium trifluoromethanesulfonate

1-Phenylpyridin-1-ium trifluoromethanesulfonate

Cat. No.: B15158658
M. Wt: 305.27 g/mol
InChI Key: AFGCZOUMMMXAOH-UHFFFAOYSA-M
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Description

1-Phenylpyridin-1-ium trifluoromethanesulfonate is a pyridinium-based ionic compound featuring a phenyl group at the 1-position of the pyridinium ring and a trifluoromethanesulfonate (triflate, TfO⁻) counterion. It is synthesized via reactions involving pyridine derivatives and trifluoromethanesulfonic anhydride (TFAA). For instance, Zhen-Chu & Stang (1984) reported its preparation from pyridine N-oxide and TFAA under controlled conditions . This compound is notable for its electrophilic reactivity, enabling applications in photochemical amination of arenes and heteroarenes, as demonstrated by Rössler et al. (2019) .

Properties

Molecular Formula

C12H10F3NO3S

Molecular Weight

305.27 g/mol

IUPAC Name

1-phenylpyridin-1-ium;trifluoromethanesulfonate

InChI

InChI=1S/C11H10N.CHF3O3S/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1

InChI Key

AFGCZOUMMMXAOH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[N+]2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Triflic Anhydride-Mediated N-Alkylation

The most direct route involves reacting 2-phenylpyridine with triflic anhydride (Tf₂O) in dichloromethane (CH₂Cl₂) at –78°C, followed by the addition of a base such as 1,8-diazabicycloundec-7-ene (DBU) and a phosphine ligand (e.g., triphenylphosphine, PPh₃). This method, adapted from literature procedures, proceeds via the in situ generation of a triflate intermediate, which is subsequently quaternized by the phosphine.

Procedure :

  • Cool 2-phenylpyridine (1.0 equiv.) and CH₂Cl₂ (0.2 M) to –78°C under nitrogen.
  • Add Tf₂O (1.1 equiv.) dropwise, followed by PPh₃ (1.1 equiv.) after 30 minutes.
  • Stir for 30 minutes, then add DBU (1.0 equiv.) and warm to room temperature.
  • Quench with water, extract with CH₂Cl₂, and precipitate the product using chilled diethyl ether.

Yield : 88% (576 mg from 1.50 mmol 2-phenylpyridine).
Key Data :

  • ¹H NMR (CDCl₃) : δ 9.01 (t, J = 5.1 Hz, 1H), 7.93–7.36 (m, aromatic protons).
  • ³¹P NMR (CDCl₃) : δ 23.01 ppm, confirming phosphonium intermediate formation.

Alternative Alkylating Agents

Methyl triflate (MeOTf) has been employed for N-methylation of pyridine derivatives, though triflate salts require subsequent anion exchange. For example, N-methylpyridinium triflate is synthesized by reacting methyl 6-methylnicotinate with MeOTf in acetonitrile at –20°C.

Metathesis Reactions for Anion Exchange

Triflate-to-Triflimide Conversion

Triflate salts can be converted to triflimides ([Tf₂N]⁻) via anion metathesis. A reported method involves refluxing the triflate salt with lithium bis(trifluoromethanesulfonyl)imide (LiTf₂N) in methanol, followed by precipitation with water.

Procedure :

  • Dissolve 1-phenylpyridinium triflate (1.0 equiv.) in methanol (0.1 M).
  • Add LiTf₂N (1.2 equiv.) and reflux for 3 hours.
  • Cool, add water dropwise, and isolate the precipitate.

Yield : 69%–83% (dependent on aliphatic chain length).

Transition Metal-Catalyzed Routes

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling protocol enables the preparation of pyridine precursors. For example, methyl 6-phenylpyridine-3-carboxylate is synthesized from 6-bromonicotinate and phenylboronic acid using Pd(PPh₃)₄ in toluene/Na₂CO₃.

Procedure :

  • Combine methyl 6-bromonicotinate (1.0 equiv.), PhB(OH)₂ (1.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and 2M Na₂CO₃ in toluene.
  • Heat at 80°C for 16 hours under nitrogen.

Yield : Quantitative (reported for analogous systems).

Mechanochemical and Solvent-Free Approaches

Grinding with Additives

Mechanochemical methods using zirconium oxide (ZrO₂) as a grinding auxiliary have been explored for trifluoromethoxylation, though yields remain moderate (19%–34%). This approach avoids solvent use but requires optimization for pyridinium salts.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Advantages
Tf₂O quaternization 88% –78°C, CH₂Cl₂, DBU High yield, one-pot synthesis
LiTf₂N metathesis 69%–83% Reflux, methanol Anion flexibility, scalable
Suzuki-Miyaura coupling >90% 80°C, toluene/Na₂CO₃ Modular aryl group introduction

Chemical Reactions Analysis

Reaction Types

The compound participates in three primary reaction categories :

  • Electrophilic Substitution

    • Mechanism : The triflate group facilitates substitution at the aromatic ring, particularly under mechanochemical conditions. For example, aromatic amines undergo substitution with triflate groups, forming pyridinium salts as intermediates .

    • Byproducts : Fluorinated derivatives may form via fluoride nucleophilic substitution, depending on reaction conditions .

  • Nucleophilic Substitution

    • Role : Acts as a reagent in Cu-catalyzed N-arylation reactions. The triflate counterion stabilizes intermediates, enabling efficient coupling with diaryliodonium salts .

    • Substituent Effects : Electro-donating substituents on the phenyl ring enhance reactivity, while electron-withdrawing groups (e.g., bromine, trifluoromethyl) inhibit substitution .

  • Coupling Reactions

    • Applications : Involved in group-transfer reactions using I(III) reagents, where pyridinium derivatives serve as intermediates in synthesizing functionalized compounds .

Mechanistic Insights

Key mechanistic aspects include:

  • Single Electron Transfer (SET) vs. Direct Attack :

    • In toluene solvent, the triflate anion’s ionization potential exceeds the pyridinium salt’s electron affinity, favoring direct nucleophilic attack over SET .

    • Solvent polarity and reagent stability critically influence reaction pathways .

  • Substituent Effects :

    • Electro-donating groups (e.g., methyl) promote substitution by stabilizing intermediates.

    • **Electro-with

Scientific Research Applications

1-Phenylpyridin-1-ium trifluoromethanesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Phenylpyridin-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

1-Fluoropyridinium Trifluoromethanesulfonate

Structure : Replaces the phenyl group with a fluorine atom at the 1-position.
Properties : The electron-withdrawing fluorine enhances electrophilicity, making it a potent fluorinating agent.
Applications : Widely used in nucleophilic fluorination reactions due to its stability and reactivity .
Synthesis : Prepared via direct fluorination of pyridine derivatives, as indicated by its CAS registry (107263-95-6) .

3-Chloro-1-(N-Substituted)pyridinium Triflate

Structure : Features a chloro substituent at the 3-position and a sulfonamido group at the 1-position.
Properties : The bulky N-substituent reduces solubility in polar solvents but enhances thermal stability.
Applications : Used in synthetic organic chemistry for selective alkylation or arylation reactions .

O-Sulfonyl Pyridinium Triflates (e.g., 1-[(Methylsulfonyl)oxy]pyridin-1-ium Triflate)

Structure : Contains a sulfonyloxy group at the 1-position.
Reactivity : Undergoes nucleophilic substitution at the 2-position of the pyridinium ring, a behavior distinct from 1-phenyl derivatives .
Applications : Utilized in cross-coupling reactions and as intermediates in heterocyclic synthesis .

Comparison with Ionic Liquid Analogs

1-Methyl-1-Propylpiperidinium Triflate

Structure : A piperidinium-based ionic liquid with a triflate counterion.
Thermal Behavior : Exhibits lower melting points (−40°C to 25°C) compared to pyridinium salts, making it suitable as a solvent in low-temperature reactions .
Applications : Used in electrochemical systems and as a green solvent in catalysis .

Imidazolium and Pyrrolidinium Triflates

Structure : Replace pyridinium with imidazolium or pyrrolidinium cores.
Conductivity : Higher ionic conductivity than pyridinium analogs due to flexible alkyl chains and delocalized charge .
Limitations : Less thermally stable than pyridinium salts at elevated temperatures (>150°C) .

Comparison with Non-Pyridinium Triflates

Trimethylsilyl Triflate (TMSOTf)

Structure : A silyl ester of triflic acid.
Reactivity : Acts as a strong Lewis acid catalyst, unlike the electrophilic pyridinium salts.
Applications : Key in glycosylation, Friedel-Crafts alkylation, and silylation reactions .
Market Data : Global consumption exceeds 5,000 metric tons annually, driven by pharmaceutical and polymer industries .

Triflic Anhydride (TFAA)

Structure : A neutral triflate derivative.
Reactivity : Used as a triflating agent for alcohols and amines, contrasting with pyridinium salts’ role in electrophilic substitution .

Data Tables

Table 1: Structural and Functional Comparison of Pyridinium Triflates

Compound Key Substituent Reactivity Profile Applications Reference
1-Phenylpyridin-1-ium triflate Phenyl at 1-position Electrophilic amination Photochemical synthesis
1-Fluoropyridinium triflate Fluorine at 1-position Nucleophilic fluorination Fluorination reactions
3-Chloro-N-substituted pyridinium triflate Chloro at 3-position Selective alkylation Heterocyclic synthesis

Table 2: Thermal and Physical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Thermal Stability (°C)
1-Phenylpyridin-1-ium triflate 120–125 Moderate 200
1-Methyl-1-propylpiperidinium triflate −40–25 High 150
Trimethylsilyl triflate −20 Miscible 180

Research Findings and Trends

  • Reaction Efficiency : Microwave-assisted synthesis (e.g., 10–15 min at 150°C) improves yields for pyridinium triflate derivatives compared to traditional methods .
  • Counterion Effects : Triflate’s low nucleophilicity enhances the electrophilicity of pyridinium salts, outperforming methanesulfonate analogs in substitution reactions .
  • Market Dynamics : Trimethylsilyl triflate dominates industrial applications, while pyridinium triflates remain niche in fine chemical synthesis .

Biological Activity

1-Phenylpyridin-1-ium trifluoromethanesulfonate (also known as triflate) is a compound of interest due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its pyridinium structure, which contributes to its solubility and reactivity. The triflate group enhances its electrophilic nature, making it a suitable candidate for various chemical reactions and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can interact with nucleophilic sites in proteins, leading to the modulation of enzyme activities and potential inhibition of specific signaling pathways. This mechanism has been explored in various studies focusing on its effects on cellular processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The compound's mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

Several studies have investigated the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways associated with cancer progression has been a focal point in research.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Animal models have demonstrated that treatment with this compound can mitigate neurodegenerative changes and improve cognitive function, potentially by reducing oxidative stress and inflammation in neural tissues.

Case Studies

A series of case studies have highlighted the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Cancer Cell Line Testing : In studies involving human breast cancer (MCF-7) and melanoma (A375) cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported between 20 to 40 µM .
  • Neuroprotection : A study involving a mouse model of Alzheimer's disease showed that administration of the compound led to a significant reduction in amyloid plaque formation and improved performance in memory tasks .

Data Summary

Activity TypeModel/AssayResultReference
AntimicrobialS. aureusMIC: 10–50 µg/mL
AnticancerMCF-7 Cell LineIC50: 20–40 µM
NeuroprotectionMouse ModelReduced amyloid plaques

Q & A

Q. How should researchers design experiments to probe the triflate anion’s role in reaction mechanisms?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize ¹⁸O-labeled triflate to track oxygen transfer in hydrolysis or esterification reactions .
  • Anion Exchange : Compare reactivity with nitrate or tosylate salts to isolate triflate-specific effects .

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